1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine
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Overview
Description
1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a pyrazole moiety
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the piperidine ring through nucleophilic substitution reactions.
Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine can be compared with other similar compounds, such as:
1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-2-amine: Another isomer with a different substitution position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-4-10-25-17(2)19(14-23-25)13-22-20-8-6-11-24(16-20)15-18-7-5-9-21(12-18)26-3/h5,7,9,12,14,20,22H,4,6,8,10-11,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPXCYEYURGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CNC2CCCN(C2)CC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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